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Compound of Interest

Compound Name: 2-Chlorotetradecane

Cat. No.: B15478794 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 2-Chlorotetradecane, a long-chain secondary alkyl halide. Due to the limited availability of

published experimental spectra for this specific compound, this document focuses on predicted

data derived from established principles of nuclear magnetic resonance (NMR) spectroscopy,

infrared (IR) spectroscopy, and mass spectrometry (MS), supplemented with data from

analogous compounds. This guide is intended to serve as a valuable resource for the

identification and characterization of 2-Chlorotetradecane and related long-chain haloalkanes

in a research and development setting.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-Chlorotetradecane.

These predictions are based on the analysis of spectroscopic data for similar compounds,

including shorter-chain secondary chloroalkanes and long-chain n-alkanes, and general

principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum of 2-Chlorotetradecane is expected to show

distinct signals for the protons near the chlorine atom and overlapping signals for the long alkyl

chain.
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Protons
Predicted Chemical
Shift (ppm)

Predicted
Multiplicity

Predicted
Integration

-CH(Cl)- 3.9 - 4.1 Sextet 1H

-CH₃ (at C1) 1.5 - 1.7 Doublet 3H

-CH₂- (at C3) 1.6 - 1.8 Multiplet 2H

-(CH₂)₁₀- 1.2 - 1.4 Broad Multiplet 20H

-CH₃ (at C14) 0.8 - 0.9 Triplet 3H

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the different

carbon environments in the molecule. The carbon atom attached to the chlorine will be

significantly deshielded.

Carbon Atom Predicted Chemical Shift (ppm)

C2 (-CH(Cl)-) 65 - 70

C1 (-CH₃) 23 - 27

C3 (-CH₂-) 38 - 42

C4 - C12 (-(CH₂)₉-) 22 - 32

C13 (-CH₂-) 22 - 24

C14 (-CH₃) 13 - 15

Infrared (IR) Spectroscopy
The IR spectrum of 2-Chlorotetradecane is expected to be dominated by absorptions from the

alkyl chain, with a characteristic absorption for the C-Cl bond.
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Functional Group
Predicted
Absorption Range
(cm⁻¹)

Intensity Notes

C-H stretch (alkane) 2850 - 2960 Strong
Characteristic of the

long alkyl chain.

C-H bend (alkane) 1375 - 1470 Medium
Methylene and methyl

bending vibrations.

C-Cl stretch 600 - 800 Medium to Strong

The position can be

conformationally

dependent.

Mass Spectrometry (MS)
The mass spectrum of 2-Chlorotetradecane, obtained by electron ionization (EI), will show a

molecular ion peak and characteristic fragmentation patterns. Due to the natural isotopic

abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), chlorine-containing fragments

will appear as doublets separated by 2 m/z units.

m/z Value Interpretation Notes

232/234 [M]⁺, Molecular ion

The M+2 peak will have

approximately one-third the

intensity of the M peak.

197 [M - Cl]⁺ Loss of a chlorine radical.

63/65 [C₃H₆Cl]⁺ Alpha-cleavage.

43 [C₃H₇]⁺
Beta-cleavage, often the base

peak.

29, 43, 57, 71... [CₙH₂ₙ₊₁]⁺

Series of alkyl fragments from

cleavage along the carbon

chain.

Experimental Protocols
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The following sections outline general experimental protocols for acquiring NMR, IR, and Mass

Spectra for a liquid sample like 2-Chlorotetradecane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Dissolve approximately 10-20 mg of 2-Chlorotetradecane in a deuterated solvent (e.g.,

CDCl₃) to a final volume of 0.6-0.7 mL in a clean, dry vial.

Transfer the solution to a standard 5 mm NMR tube.

Ensure the solution is free of any particulate matter.

Data Acquisition (¹H and ¹³C NMR):

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

For ¹H NMR, acquire the spectrum using a standard pulse program. A sufficient number of

scans should be averaged to obtain a good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum

and enhance sensitivity. A larger number of scans is usually required compared to ¹H NMR

due to the low natural abundance of ¹³C.

Process the acquired Free Induction Decay (FID) data by applying a Fourier transform,

phasing, and baseline correction.

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g.,

tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
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Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small drop of neat 2-Chlorotetradecane directly onto the center of the ATR crystal.

Lower the press arm to ensure good contact between the sample and the crystal.

Data Acquisition:

Acquire a background spectrum of the clean, empty ATR crystal.

Acquire the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Introduction and Ionization (Electron Ionization - EI):

Introduce a small amount of the sample into the mass spectrometer, typically via a direct

insertion probe for a liquid sample or through a gas chromatograph (GC-MS).

In the ion source, the sample is vaporized and then bombarded with a beam of high-energy

electrons (typically 70 eV). This causes the molecules to ionize and fragment.

Mass Analysis and Detection:

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight

analyzer).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion at a specific m/z value.

The data is plotted as a mass spectrum, showing the relative intensity of each ion.

Visualizations
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General Spectroscopic Analysis Workflow

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Structure Elucidation

2-Chlorotetradecane Sample
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on ATR Vaporization

NMR Spectroscopy
(¹H & ¹³C) IR Spectroscopy Mass Spectrometry

Chemical Shifts,
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Molecular Ion,
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Molecular Structure

Molecular Ion
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- Cl•
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To cite this document: BenchChem. [Spectroscopic Profile of 2-Chlorotetradecane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15478794#spectroscopic-data-for-2-
chlorotetradecane-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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